![molecular formula C18H18Br2ClN3O B2984288 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-dibromophenyl)acetamide CAS No. 882083-72-9](/img/structure/B2984288.png)
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-dibromophenyl)acetamide
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Overview
Description
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-dibromophenyl)acetamide, also known as 2CPPA, is a novel synthetic compound with potential applications in medicinal chemistry and molecular biology. It is a heterocyclic compound containing both an amide and an amine group, and its structure is composed of two fused piperazine rings. 2CPPA has been studied for its ability to modulate the activity of various proteins and enzymes, and has been used in a number of scientific research applications.
Scientific Research Applications
Antimicrobial and Anticancer Properties
- Antimicrobial and Anticancer Potential : Derivatives of similar chemical structures have been synthesized and evaluated for their antimicrobial and anticancer activities. One study synthesized a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives and found significant antimicrobial activity and promising anticancer potential in some compounds (Mehta et al., 2019).
CNS Agent Evaluation
- Central Nervous System (CNS) Agent Evaluation : Compounds with a similar structure were synthesized and evaluated for their potential as CNS agents. The study focused on anxiolytic and skeletal muscle relaxant activities, revealing that certain compounds exhibited potent activity in these areas (Verma et al., 2017).
Analgesic Activity
- Potential for Pain Relief : A novel compound, structurally related to 2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-dibromophenyl)acetamide, demonstrated potential analgesic activities against nociceptive, inflammatory, and neuropathic pain in rats. This compound showed high affinity for voltage-gated sodium channels and effectively inhibited Na+ currents in rat dorsal root ganglia sensory neurons (Kam et al., 2012).
Antihistamine Synthesis
- Antihistamine Synthesis : Similar compounds have been utilized in the synthesis of antihistamines, such as cetirizine, which is a piperazine antihistamine effective in treating urticaria and allergic rhinitis (Arlette, 1991).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with5-hydroxytryptamine (serotonin) receptors and alpha-1A adrenergic receptors . These receptors play crucial roles in various physiological processes, including mood regulation, sleep, and vasoconstriction.
Mode of Action
Based on its structural similarity to other compounds, it may act as anagonist or antagonist at its target receptors, modulating their activity and influencing downstream signaling pathways .
Biochemical Pathways
Modulation of serotonin and adrenergic receptors can impact a variety of pathways, including those involved in mood regulation, sleep-wake cycles, and cardiovascular function .
Result of Action
Modulation of serotonin and adrenergic receptors can have wide-ranging effects, potentially influencing mood, sleep, and cardiovascular function .
properties
IUPAC Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-dibromophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Br2ClN3O/c19-13-4-5-16(20)17(10-13)22-18(25)12-23-6-8-24(9-7-23)15-3-1-2-14(21)11-15/h1-5,10-11H,6-9,12H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEXKWIKERDQGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=C(C=CC(=C2)Br)Br)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Br2ClN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(2,5-dibromophenyl)acetamide |
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